4-methyl-N-(3-(pyridin-2-yl)isoquinolin-1-yl)benzamide
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Overview
Description
4-methyl-N-(3-(pyridin-2-yl)isoquinolin-1-yl)benzamide is a complex organic compound that features a benzamide core substituted with a pyridin-2-yl and isoquinolin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-(pyridin-2-yl)isoquinolin-1-yl)benzamide typically involves the reaction of 4-methylbenzoic acid with 3-(pyridin-2-yl)isoquinoline in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(3-(pyridin-2-yl)isoquinolin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or isoquinolinyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-methyl-N-(3-(pyridin-2-yl)isoquinolin-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-(pyridin-2-yl)isoquinolin-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(3-(pyridin-2-yl)isoquinolin-1-yl)benzimidamide
- 4-methyl-N-(3-(pyridin-2-yl)isoquinolin-1-yl)benzoic acid
Uniqueness
4-methyl-N-(3-(pyridin-2-yl)isoquinolin-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions .
Properties
CAS No. |
112575-49-2 |
---|---|
Molecular Formula |
C22H17N3O |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-methyl-N-(3-pyridin-2-ylisoquinolin-1-yl)benzamide |
InChI |
InChI=1S/C22H17N3O/c1-15-9-11-16(12-10-15)22(26)25-21-18-7-3-2-6-17(18)14-20(24-21)19-8-4-5-13-23-19/h2-14H,1H3,(H,24,25,26) |
InChI Key |
XKGYBIWGVCSKAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=CC3=CC=CC=C32)C4=CC=CC=N4 |
Origin of Product |
United States |
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